molecular formula C13H18ClN3O B2401532 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride CAS No. 1050208-63-3

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

Cat. No.: B2401532
CAS No.: 1050208-63-3
M. Wt: 267.76
InChI Key: STCKAKIMVOYJSE-UHFFFAOYSA-N
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Description

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is a biochemical compound used primarily in proteomics research. It has a molecular weight of 267.75 and is known for its unique structure, which includes an allylaminomethyl group attached to a benzoimidazole core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride typically involves the reaction of 1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one with allylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the allylaminomethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The allylaminomethyl group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both allylaminomethyl and benzoimidazole moieties makes it a versatile compound in various research applications .

Properties

IUPAC Name

1,3-dimethyl-5-[(prop-2-enylamino)methyl]benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-4-7-14-9-10-5-6-11-12(8-10)16(3)13(17)15(11)2;/h4-6,8,14H,1,7,9H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCKAKIMVOYJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC=C)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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